REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([N+:10]([O-:12])=[O:11])[C:3]=1N.N([O-])=O.[Na+].[BrH:17]>O>[Br:17][C:3]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]([CH3:9])=[CH:8][C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
steam distilled
|
Type
|
EXTRACTION
|
Details
|
The distillate was extracted with DCM (3×30 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous saturated NaHCO3 and saturated NaCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |